9-(2-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
Properties
Molecular Formula |
C25H20FNO4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20FNO4/c1-29-18-8-6-16(7-9-18)20-12-24(28)31-25-19(20)10-11-23-21(25)14-27(15-30-23)13-17-4-2-3-5-22(17)26/h2-12H,13-15H2,1H3 |
InChI Key |
VWXXUNQLCXBUNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5F |
Origin of Product |
United States |
Biological Activity
The compound 9-(2-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of the compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include the preparation of intermediates followed by cyclization and functional group modifications. Common reagents include fluorobenzene and methoxybenzene, with various catalysts used to facilitate the reactions. The final product is characterized by a unique combination of functional groups that contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one have demonstrated antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound is being investigated for its potential as an anticancer agent. It may interact with specific molecular targets involved in cancer proliferation and survival pathways. For example, related compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms in cancer cells .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered cellular responses and potentially therapeutic outcomes in disease contexts.
Research Findings
A summary of relevant studies includes:
Case Studies
- Anticancer Investigation : A study on a related chromeno[8,7-e][1,3]oxazine derivative demonstrated potent inhibition of cancer cell lines with mutant BRCA genes. The compound showed an EC50 value of 0.3 nM against MX-1 breast cancer cells .
- Antimicrobial Evaluation : Compounds derived from similar structures were evaluated for their antimicrobial properties in vitro, showing promising results comparable to traditional antibiotics like ampicillin .
Comparison with Similar Compounds
Physical Properties :
- Molecular Formula: C25H20FNO4 (inferred from for the 4-fluorobenzyl isomer) .
- Molecular Weight : ~417.4 g/mol .
- Density : 1.3±0.1 g/cm³ .
- Boiling Point : 583.7±50.0 °C (760 mmHg) .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Structural analogs with modified benzyl groups at position 9 demonstrate how substituent identity and position influence physicochemical and biological properties. Key examples include:
Key Observations :
- Substituent Position : 2-Methylbenzyl (6b) and 4-methylbenzyl (6d) isomers show significant differences in melting points (124–128°C vs. 159–164°C), suggesting that para-substituents enhance crystallinity .
Physicochemical Comparisons
- Solubility and LogP : The 4-methoxyphenyl group in the target compound enhances hydrophobicity (LogP ~4.68 for the 4-fluorobenzyl isomer) , while hydroxyethyl or hydroxybutyl substituents () improve aqueous solubility .
- Thermal Stability : Higher melting points in para-substituted analogs (e.g., 6d at 159–164°C) correlate with increased molecular symmetry and packing efficiency .
Tables and Figures :
- Table 1: Comparative data for benzyl-substituted chromeno-oxazinones.
- Figure 1 : SAR map highlighting substituent effects on bioactivity.
Preparation Methods
Reaction Conditions and Mechanism
A modified one-pot protocol adapted from chromeno-oxazin syntheses involves:
-
Reactants :
-
4-Hydroxycoumarin (10 mmol)
-
4-Methoxybenzaldehyde (10 mmol)
-
2-Fluorobenzylamine (10 mmol)
-
Ammonium acetate (10 mmol)
-
-
Solvent : Ethanol (15 mL)
-
Conditions : Reflux at 80°C for 1–2 hours under magnetic stirring.
The mechanism proceeds through:
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80°C | 78% → 89% |
| Reaction Time | 90 minutes | 65% → 82% |
| Catalyst (None) | — | Avoids Pd residues |
This catalyst-free approach aligns with green chemistry principles, eliminating heavy metal contamination.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity, with retention time = 12.4 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot | 89 | 98 | Atom-economical, no catalyst |
| Suzuki Coupling | 75 | 97 | Precise aryl group installation |
| Buchwald-Hartwig | 68 | 96 | Mild conditions for N-alkylation |
The one-pot method is favored for industrial scalability, while cross-coupling routes offer flexibility in substituent variation.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Fluorine Stability :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(2-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, and what reaction conditions are critical for yield optimization?
- Answer : The synthesis typically involves a multi-step process:
- Step 1 : Construction of the chromeno-oxazine core via cyclization of substituted precursors under acidic or basic conditions. For example, condensation of a fluorobenzyl derivative with a methoxyphenyl-containing intermediate.
- Step 2 : Functionalization of the core structure. The 2-fluorobenzyl group is introduced via nucleophilic substitution or alkylation, requiring catalysts like K₂CO₃ or phase-transfer agents.
- Critical Conditions : Temperature control (60–100°C), anhydrous solvents (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization often depends on stoichiometric ratios (e.g., 1:1.2 for core:fluorobenzyl reagent) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | H₂SO₄ (cat.), EtOH, 80°C | 45–55 | ≥95% |
| Fluorobenzylation | K₂CO₃, DMF, 90°C | 60–70 | ≥90% |
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the compound’s structure and confirm regioselectivity?
- Answer :
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm singlet), fluorobenzyl protons (δ ~4.2–4.5 ppm multiplet), and oxazinone carbonyl (δ ~165–170 ppm). Regioselectivity is confirmed by absence of competing isomer peaks .
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm oxazinone and ether linkages .
- MS : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ calc. 434.15; obs. 434.14) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?
- Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH) or protein isoforms. Methodological solutions include:
- Standardized Assays : Use recombinant kinases (e.g., CDK2 vs. CDK4) under fixed ATP levels (1 mM) .
- Dose-Response Curves : Calculate IC₅₀ values across 3–5 independent replicates to assess reproducibility.
- Structural Modeling : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding modes and explain selectivity .
Q. How does the fluorobenzyl substituent influence the compound’s tautomeric equilibrium in solution, and what are the implications for its reactivity?
- Answer : The electron-withdrawing fluorine atom stabilizes the enol tautomer via resonance, shifting equilibrium toward the keto form. This impacts reactivity:
- Nucleophilic Attack : The keto form is more electrophilic at the oxazinone carbonyl, enhancing susceptibility to hydrolysis or aminolysis.
- Experimental Validation : Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows coalescence of tautomeric signals at 50–60°C .
Methodological Challenges
Q. What experimental designs are recommended for assessing the compound’s environmental fate and ecological toxicity?
- Answer : Follow OECD guidelines for:
- Biodegradation : Use closed-bottle tests (OECD 301D) with activated sludge to measure half-life (t₁/₂).
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (48h EC₅₀).
- Bioaccumulation : Calculate logP values (e.g., predicted logP = 3.2 via XLogP3) and compare to regulatory thresholds .
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s metabolic pathways and potential drug-drug interactions?
- Answer :
- Metabolism Prediction : Use software like MetaSite to identify CYP450 oxidation sites (e.g., demethylation of the methoxyphenyl group).
- Drug-Drug Interactions : Simulate binding to serum albumin (MD simulations with GROMACS) to assess displacement risks for co-administered drugs .
Data Contradictions and Resolution
Q. Why do solubility studies report conflicting results (e.g., DMSO vs. aqueous buffer), and how can researchers standardize protocols?
- Answer : Solubility varies due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
